molecular formula C23H29N5O5S3 B2814036 4-(dipropylsulfamoyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide CAS No. 307524-07-8

4-(dipropylsulfamoyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide

Cat. No. B2814036
CAS RN: 307524-07-8
M. Wt: 551.7
InChI Key: YCNBZPASAWZNDU-UHFFFAOYSA-N
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Description

The compound “4-(dipropylsulfamoyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide” is a complex organic molecule that is a derivative of the 1,3,4-thiadiazole class of compounds . This class of compounds is known for its wide range of biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial properties .


Synthesis Analysis

The synthesis of similar compounds often involves the use of a series of reactions starting from simpler molecules. For instance, a series of pyrazole-sulfonamide derivatives were synthesized from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide . The newly synthesized sulfonamides were characterized by FT-IR, 1H NMR, 13C NMR, and elemental analyses .


Molecular Structure Analysis

The molecular structure of a compound determines its pharmacological activities. The 1,3,4-thiadiazole moiety and its derivatives possess a wide range of pharmacological activities. The proposed biological activities of 1,3,4-thiadiazole derivatives have been based on assumptions like the presence of =N-C-S moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability .


Chemical Reactions Analysis

The chemical reactions involving these types of compounds can be complex and varied. For instance, derivatives of 1,3,4-thiadiazole have the capability to produce mesoionic salts, and due to this behavior, they can strongly interact with biomolecules (proteins and DNA) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. 1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 3 and 4 and sulfur at position 1 with two double bonds . Due to the extra heteroatom, the inductive effect provides weak basicity to 1,3,4-thiadiazole that is affected by strong bases and exhibits ring cleavage in the presence of strong bases and acids, providing stability to the structure .

Scientific Research Applications

Antimicrobial and Antifungal Applications

4-(dipropylsulfamoyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide and its derivatives have been explored for their potential in antimicrobial and antifungal applications. Sych et al. (2019) synthesized a range of derivatives, including arylsulfonamides and benzamides, and found them to exhibit sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. The compound 4-butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl] carbomoyl} methyl) sulfanyl] -1,3,4-thiadiazol-2-yl} benzamide demonstrated high antimicrobial activity, indicating its potential for further study in antimicrobial applications (Sych et al., 2019).

Antiproliferative Activities

The antiproliferative activities of pyrazole-sulfonamide derivatives have also been investigated. Mert et al. (2014) designed and synthesized a series of these derivatives and tested them for in vitro antiproliferative activities against HeLa and C6 cell lines. The study found cell-selective effects, particularly against rat brain tumor cells (C6), with some compounds showing promising broad-spectrum antitumor activity comparable to commonly used anticancer drugs, indicating potential applications in cancer treatment (Mert et al., 2014).

Synthesis and Characterization of Novel Compounds

Research in this domain also extends to the synthesis and characterization of novel compounds for various scientific applications. For instance, Talagadadeevi et al. (2012) detailed the process for preparing antibacterial compounds and described the identification and synthesis of an impurity in the antibacterial drug Sulfamethizole. Such studies contribute to a deeper understanding of the synthesis processes and the structural characteristics of these compounds, which is crucial for their potential application in pharmaceuticals (Talagadadeevi et al., 2012).

Photophysical Properties and Complex Formation

The study of photophysical properties and complex formation is another area of interest. Zhang et al. (2017) synthesized N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their corresponding BF2 complexes, examining the photophysical properties of these compounds. The derivatives with various substituents were examined in different organic solvents and in the solid state, revealing excellent photophysical properties, including large Stokes shift, solid-state fluorescence, and aggregation-induced emission effect (AIEE), suggesting applications in materials science and photonics (Zhang et al., 2017).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the search results, it’s worth noting that many sulfonamides and 1,3,4-thiadiazole derivatives have been reported to show significant antitumor activity .

Future Directions

The future directions for research on this compound could involve further exploration of its biological activity, potential applications, and synthesis methods. Given the wide range of activities associated with 1,3,4-thiadiazole derivatives, there is potential for the development of new drugs and therapies .

properties

IUPAC Name

4-(dipropylsulfamoyl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O5S3/c1-4-15-28(16-5-2)36(32,33)20-11-7-17(8-12-20)22(29)24-18-9-13-19(14-10-18)35(30,31)27-23-26-25-21(6-3)34-23/h7-14H,4-6,15-16H2,1-3H3,(H,24,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNBZPASAWZNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=C(S3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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